3-Dimethylallyl-4-hydroxyphenylpyruvate

Descripción

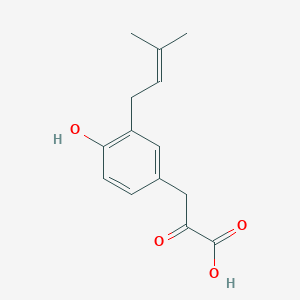

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C14H16O4 |

|---|---|

Peso molecular |

248.27 g/mol |

Nombre IUPAC |

3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2-oxopropanoic acid |

InChI |

InChI=1S/C14H16O4/c1-9(2)3-5-11-7-10(4-6-12(11)15)8-13(16)14(17)18/h3-4,6-7,15H,5,8H2,1-2H3,(H,17,18) |

Clave InChI |

VRMYGSOHQOAIFX-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=CC(=C1)CC(=O)C(=O)O)O)C |

SMILES canónico |

CC(=CCC1=C(C=CC(=C1)CC(=O)C(=O)O)O)C |

Origen del producto |

United States |

Biosynthesis of 3 Dimethylallyl 4 Hydroxyphenylpyruvate

Precursor Compounds and Metabolic Origin

The assembly of 3-dimethylallyl-4-hydroxyphenylpyruvate requires the convergence of an aromatic amino acid derivative and an activated isoprenoid unit.

The aromatic backbone of the compound originates from the amino acid L-tyrosine. nih.gov In the metabolic pathway, tyrosine first undergoes a transamination reaction, catalyzed by a tyrosine aminotransferase, to form its α-keto acid derivative, 4-hydroxyphenylpyruvate (4-HPPA). wikipedia.orgwikipedia.org This conversion is a critical initial step, as 4-HPPA, not tyrosine itself, serves as the direct aromatic acceptor substrate for the subsequent enzymatic reaction. nih.gov 4-HPPA is an intermediate in the normal catabolism of tyrosine in many organisms. wikipedia.orgnih.govuniprot.org

The five-carbon "prenyl" or "dimethylallyl" group is supplied by dimethylallyl diphosphate (B83284) (DMAPP). nih.govechelon-inc.com DMAPP is a fundamental building block for a vast array of natural products known as isoprenoids. echelon-inc.comnih.gov It is produced via two primary biosynthetic routes: the mevalonate (B85504) (MVA) pathway, active in eukaryotes and archaea, and the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway, found in most bacteria and plant plastids. echelon-inc.comnih.govresearchgate.net As an isomer of isopentenyl diphosphate (IPP), DMAPP functions as the activated prenyl donor, primed for electrophilic addition to a nucleophilic acceptor molecule. wikipedia.orgdrugbank.com

Enzymatic Catalysis of this compound Formation

The covalent linkage between the aromatic precursor and the isoprenoid unit is catalyzed by a highly specific prenyltransferase enzyme.

The enzyme responsible for synthesizing this compound is systematically named prenyl-diphosphate:4-hydroxyphenylpyruvate 3-dimethylallyltransferase, classified under EC number 2.5.1.111. qmul.ac.uk It is more commonly referred to by the gene names CloQ or NovQ, which are involved in the biosynthesis of the antibiotics clorobiocin (B606725) and novobiocin (B609625), respectively. nih.govqmul.ac.uk The reaction catalyzed is the transfer of the dimethylallyl group from DMAPP to the C-3 position of the phenyl ring of 4-HPPA, releasing diphosphate.

The prenyltransferase CloQ was first identified and characterized from the clorobiocin-producing bacterium, Streptomyces roseochromogenes. nih.govnih.gov Inactivation of the cloQ gene in this organism was shown to eliminate clorobiocin production, confirming the enzyme's essential role in the biosynthetic pathway. nih.govnih.gov A homologous enzyme, NovQ, which shares 84% amino acid identity with CloQ, was identified in the novobiocin biosynthetic cluster of Streptomyces spheroides. nih.govuniprot.org

Biochemical studies have shown that CloQ is a soluble, monomeric protein with a molecular weight of about 35 kDa. nih.govnih.gov A notable characteristic of CloQ and NovQ is that their enzymatic activity is not dependent on the presence of magnesium ions, which distinguishes them from many other known prenyltransferases. nih.govnih.gov

| Property | Description | Source |

|---|---|---|

| Enzyme Name | 4-Hydroxyphenylpyruvate 3-dimethylallyltransferase | qmul.ac.uk |

| Common Names | CloQ, NovQ | qmul.ac.uk |

| EC Number | 2.5.1.111 | qmul.ac.uk |

| Source Organism (CloQ) | Streptomyces roseochromogenes | nih.gov |

| Molecular Weight | ~35 kDa | nih.govnih.gov |

| Structure | Monomeric, soluble protein | nih.gov |

| Cofactor Requirement | Magnesium-independent | nih.govnih.gov |

The CloQ enzyme demonstrates high specificity for its natural substrates. nih.gov The Michaelis constants (Km) were determined to be 25 µM for 4-hydroxyphenylpyruvate and 35 µM for dimethylallyl diphosphate, indicating a strong binding affinity for both precursors. nih.govnih.gov

The enzyme is highly selective for 4-HPPA as the aromatic acceptor. nih.gov Attempts to use other structurally related compounds as substrates, such as L-tyrosine, 4-hydroxybenzoic acid (4HB), and 4-hydroxybenzaldehyde, resulted in no product formation. nih.gov However, the enzyme does exhibit some limited or "promiscuous" activity. For instance, it can utilize β-hydroxy-L-tyrosine, but the reaction velocity is only 2% of that observed with 4-HPPA. nih.gov Further research into its promiscuity has shown that CloQ from Streptomyces roseochromogenes can prenylate various non-genuine phenolic compounds, including certain flavonoids, isoflavonoids, and stilbenoids, although with significantly less efficiency than its native substrate. nih.gov The presence of a phenolic hydroxyl group on the acceptor substrate appears to be a crucial requirement for any catalytic activity. nih.gov

| Substrate | Substrate Type | Relative Activity/Affinity | Source |

|---|---|---|---|

| 4-Hydroxyphenylpyruvate (4-HPPA) | Aromatic Acceptor (Natural) | High (Km = 25 µM) | nih.govnih.gov |

| Dimethylallyl Diphosphate (DMAPP) | Prenyl Donor (Natural) | High (Km = 35 µM) | nih.govnih.gov |

| L-Tyrosine | Aromatic Acceptor (Alternative) | No product formation | nih.gov |

| 4-Hydroxybenzoic acid (4HB) | Aromatic Acceptor (Alternative) | No product formation | nih.govnih.gov |

| β-hydroxy-L-tyrosine | Aromatic Acceptor (Alternative) | Very Low (~2% of 4-HPPA) | nih.gov |

| Flavonoids/Isoflavonoids | Aromatic Acceptor (Non-genuine) | Low (less efficient than 4-HPPA) | nih.gov |

Associated Biosynthetic Gene Clusters (cloQ, novQ)

The genes encoding these crucial prenyltransferases, cloQ and novQ, are located within the biosynthetic gene clusters responsible for the production of clorobiocin and novobiocin, respectively. qmul.ac.uknih.gov The presence of these genes is essential for the biosynthesis of the this compound moiety of these antibiotics. nih.gov Gene inactivation experiments have confirmed that the cloQ gene is indispensable for the formation of this precursor in the clorobiocin pathway. nih.gov The novQ gene, found in the novobiocin biosynthetic gene cluster, encodes a protein with 84% identity to CloQ, indicating its analogous function in novobiocin synthesis. nih.gov

Microbial Producers and Natural Occurrence

The primary source of this compound is found within specific strains of soil-dwelling bacteria.

Isolation from Streptomyces roseochromogenes

The prenyltransferase CloQ, which synthesizes this compound, has been identified, overexpressed, and purified from Streptomyces roseochromogenes, the producer of the antibiotic clorobiocin. nih.gov This bacterium serves as the natural microbial source for this key biosynthetic intermediate.

Isolation from Streptomyces spheroides and Streptomyces niveus

This compound is an essential precursor in the biosynthesis of the antibiotic novobiocin, which is produced by the Gram-positive soil bacterium Streptomyces spheroides and the closely related Streptomyces niveus. nih.govoup.com In fact, multi-locus sequence analysis has led to the reclassification of Streptomyces spheroides as a later synonym of Streptomyces niveus. nih.govnih.govdsmz.de The production of novobiocin necessitates the synthesis of this compound as an intermediate within these organisms.

The general methodology for obtaining intermediates of antibiotic biosynthesis from Streptomyces cultures involves a multi-step process. Typically, the bacterial strains are cultivated in a suitable culture medium to encourage the production of secondary metabolites. nih.govoup.com For instance, S. spheroides DSM 40292 is grown in a chemically defined medium with glucose and citrate (B86180) as carbon sources. oup.com

Following fermentation, the culture broth is processed to isolate the compound of interest. A common procedure involves acidifying the culture medium to approximately pH 2.0 and then performing a solvent extraction using ethyl acetate. nih.gov This separates the organic compounds, including biosynthetic intermediates, from the aqueous culture medium. The organic phase is then dried and concentrated. Further purification of the extracted metabolites is achieved through chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), which separates the individual compounds for analysis and identification. nih.govoup.com While these methods are standard for isolating metabolites like novobiocin and its precursors, the direct isolation of this compound from the fermentation broth of S. spheroides or S. niveus has been demonstrated in the context of characterizing the enzymatic reaction that produces it. oup.com

Integration into Aminocoumarin Antibiotic Biosynthesis (Novobiocin and Clorobiocin)

This compound is a pivotal branching point from primary metabolism, directing a key structural component into the assembly line of aminocoumarin antibiotics like novobiocin and clorobiocin. nih.govoup.com Both of these antibiotics are potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication. nih.gov

The biosynthesis of this compound is catalyzed by a specific class of soluble prenyltransferases. oup.com These enzymes facilitate the attachment of a dimethylallyl group from dimethylallyl diphosphate (DMAPP) to the aromatic ring of 4-hydroxyphenylpyruvate (4HPP), a derivative of the amino acid tyrosine. oup.com

| Enzyme | Producing Organism | Antibiotic Pathway | Substrates |

| NovQ | Streptomyces spheroides | Novobiocin | 4-hydroxyphenylpyruvate (4HPP) and dimethylallyl diphosphate (DMAPP) |

| CloQ | Streptomyces roseochromogenes | Clorobiocin | 4-hydroxyphenylpyruvate (4HPP) and dimethylallyl diphosphate (DMAPP) |

Once synthesized, this compound undergoes further enzymatic modification to become the 3-dimethylallyl-4-hydroxybenzoic acid moiety (often referred to as ring A) of the respective antibiotics. oup.comnih.gov This transformation involves the oxidative decarboxylation of the pyruvate (B1213749) side chain. The resulting prenylated 4-hydroxybenzoic acid is then activated and incorporated into the final antibiotic structure. For example, in novobiocin biosynthesis, the enzyme NovL, a novobiocic acid synthetase, catalyzes the ATP-dependent formation of an amide bond between this 3-dimethylallyl-4-hydroxybenzoic acid (ring A) and the 3-amino-4,7-dihydroxy-8-methylcoumarin (B11897972) moiety (ring B). nih.gov

The enzyme responsible for the creation of this compound, 4-hydroxyphenylpyruvate 3-dimethylallyltransferase, has been characterized in both novobiocin and clorobiocin pathways, highlighting its indispensable role.

Enzyme Kinetic Data:

| Enzyme | Substrate | Apparent Km (μM) | Vmax |

|---|---|---|---|

| CloQ | 4-hydroxyphenylpyruvate | ~25 | 3,690 pkat/mg |

| Dimethylallyl diphosphate | 35 | ||

| NovQ | 4-hydroxyphenylpyruvate | Not explicitly reported | Not explicitly reported |

The NovQ enzyme from S. spheroides has been identified and characterized as a soluble prenyltransferase specific for 4HPP and DMAPP, but detailed kinetic values were not provided in the primary literature. oup.com

This strategic placement of a prenyl group onto a phenylpropanoid precursor is a distinguishing feature of the aminocoumarin biosynthetic pathway in these Streptomyces species. oup.com

Metabolic Transformations and Downstream Products of 3 Dimethylallyl 4 Hydroxyphenylpyruvate

Enzymatic Conversion by CloR (Bifunctional Non-Heme Iron Oxygenase)

The conversion of 3-dimethylallyl-4-hydroxyphenylpyruvate is catalyzed by the enzyme CloR, which has been identified as a bifunctional non-heme iron oxygenase. nih.govrhea-db.org This enzyme, found in Streptomyces roseochromogenes, is integral to the biosynthetic pathway of clorobiocin (B606725). nih.govexpasy.org CloR's bifunctionality allows it to catalyze two distinct, consecutive reactions in the pathway. nih.gov It is classified as a member of the non-heme iron (II) and alpha-ketoacid-dependent oxygenase family. nih.govebi.ac.uk

The dual catalytic activities of CloR are recognized by two separate Enzyme Commission (EC) numbers. The enzyme is involved in clorobiocin biosynthesis and catalyzes two consecutive oxidative decarboxylations. expasy.orguniprot.org

EC 1.13.11.83 : This number corresponds to its activity as a 4-hydroxy-3-prenylphenylpyruvate oxygenase. expasy.orguniprot.org In this role, it catalyzes the first oxidative decarboxylation step. expasy.org

EC 1.13.12.23 : This number designates its function as a 4-hydroxy-3-prenylbenzoate synthase. uniprot.orgrhea-db.org This activity corresponds to the second oxidative decarboxylation, which produces the final benzoate (B1203000) derivative. uniprot.org

Table 1: Enzyme Commission Classifications for CloR

| EC Number | Enzyme Name | Reaction Catalyzed |

|---|---|---|

| EC 1.13.11.83 | 4-hydroxy-3-prenylphenylpyruvate oxygenase | This compound + O₂ → 3-dimethylallyl-4-hydroxymandelate + CO₂ |

| EC 1.13.12.23 | 4-hydroxy-3-prenylbenzoate synthase | 3-dimethylallyl-4-hydroxymandelate + O₂ → 3-dimethylallyl-4-hydroxybenzoate + CO₂ + H₂O |

Data sourced from ENZYME database and UniProt. expasy.orguniprot.org

CloR transforms this compound (3DMA-4HPP) into 3-dimethylallyl-4-hydroxybenzoate (3DMA-4HB) through two sequential oxidative decarboxylation reactions. nih.govuniprot.org In an oxidative decarboxylation, a carboxyl group is removed from a molecule as carbon dioxide, concurrent with an oxidation reaction. wikipedia.org The first step involves the conversion of the initial substrate, while the second step acts on the resulting intermediate. ebi.ac.uknih.gov This two-step process is a distinctive feature of the CloR enzyme's catalytic cycle. nih.gov

In the first reaction catalyzed by CloR, this compound undergoes an oxidative decarboxylation to form 3-dimethylallyl-4-hydroxymandelic acid (3DMA-4HMA). nih.govuniprot.org This compound serves as a stable intermediate in the pathway. nih.govebi.ac.uk The conversion involves the incorporation of two oxygen atoms from a single O₂ molecule into the intermediate, 3DMA-4HMA. nih.govrhea-db.org This intermediate is then utilized as the substrate for the second catalytic step performed by the same enzyme. nih.gov

The intermediate, 3-dimethylallyl-4-hydroxymandelic acid, is subsequently converted into the final product, 3-dimethylallyl-4-hydroxybenzoate (3DMA-4HB). nih.govuniprot.org This second reaction is also an oxidative decarboxylation, characterized by the cleavage of the C1-C2 bond in the aliphatic side chain of the mandelate (B1228975) intermediate. nih.gov Unlike the first step, this conversion incorporates only one additional oxygen atom into the final product. nih.govebi.ac.uk The resulting 3DMA-4HB moiety is a key structural component of aminocoumarin antibiotics like novobiocin (B609625) and clorobiocin. nih.govrhea-db.org

As a non-heme iron oxygenase, the catalytic activity of CloR is dependent on specific cofactors. nih.gov The active site contains a non-heme iron (II) (Fe²⁺) ion, which is essential for catalysis. nih.govnih.gov The enzyme uses the substrate 3DMA-4HPP as both an α-keto acid and a hydroxylation substrate. nih.govebi.ac.uk Additionally, the enzyme's activity is activated by ascorbate. uniprot.org Ascorbate is a well-known cofactor for many Fe²⁺- and 2-oxoglutarate-dependent dioxygenases, where it is thought to help maintain the iron in its reduced Fe²⁺ state, which is necessary for the catalytic cycle. nih.gov

The reaction catalyzed by CloR represents a novel pathway for the formation of benzoic acids in nature. nih.govebi.ac.uk Unlike other known pathways, CloR does not exhibit sequence similarity to other characterized oxygenases. nih.gov It is a unique member of the non-heme iron (II) and α-ketoacid-dependent oxygenase family, notable for using its primary substrate, 3DMA-4HPP, as both the α-keto acid and the substrate for hydroxylation. nih.govebi.ac.uk This enzymatic mechanism for creating a benzoic acid derivative through sequential oxidative decarboxylations of a phenylpyruvate derivative is a distinct biochemical strategy. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 3DMA-4HPP |

| 3-Dimethylallyl-4-hydroxymandelic acid | 3DMA-4HMA |

| 3-Dimethylallyl-4-hydroxybenzoate | 3DMA-4HB |

| Carbon Dioxide | CO₂ |

| Oxygen | O₂ |

| Water | H₂O |

| Iron(II) | Fe²⁺ |

Intermediacy in Broader Secondary Metabolic Pathways

This compound (3DMA-4HPP) is a crucial intermediate in the biosynthesis of aminocoumarin antibiotics, a class of potent bacterial DNA gyrase inhibitors. rsc.org Its role is particularly well-documented in the formation of novobiocin and clorobiocin, which are produced by different Streptomyces species. rsc.orgnih.gov The formation and transformation of 3DMA-4HPP are key steps in constructing the 3-dimethylallyl-4-hydroxybenzoate (3DMA-4HB) moiety, known as ring A, which is a fundamental structural component of these antibiotics. nih.govuniprot.org

The biosynthesis begins with the prenylation of 4-hydroxyphenylpyruvate (4HPP). The enzyme 4-hydroxyphenylpyruvate 3-dimethylallyltransferase, encoded by the gene cloQ in the clorobiocin producer Streptomyces roseochromogenes and novQ in the novobiocin producer, catalyzes the attachment of a dimethylallyl group from dimethylallyl diphosphate (B83284) to 4HPP, yielding 3DMA-4HPP. nih.govqmul.ac.ukrhea-db.org This enzyme is notable because it does not depend on magnesium for its activity and shares no sequence similarity with typical prenyltransferases, suggesting it belongs to a new class of these enzymes. nih.gov

Once formed, 3DMA-4HPP undergoes two sequential oxidative decarboxylations catalyzed by a single bifunctional non-heme iron oxygenase named CloR (in the clorobiocin pathway). uniprot.orgrhea-db.org This enzyme first converts 3DMA-4HPP into the intermediate 3-dimethylallyl-4-hydroxymandelic acid (3DMA-4HMA). uniprot.org Subsequently, CloR catalyzes the second oxidative decarboxylation, transforming 3DMA-4HMA into the final product of this specific branch of the pathway, 3-dimethylallyl-4-hydroxybenzoate (3DMA-4HB), which serves as the precursor for the aminocoumarin scaffold. uniprot.orgrhea-db.org

Table 1: Enzymatic Transformations Involving this compound

| Step | Precursor(s) | Enzyme | Product(s) | Organism Context |

| Formation | 4-hydroxyphenylpyruvate, Dimethylallyl diphosphate | 4-hydroxyphenylpyruvate 3-dimethylallyltransferase (CloQ/NovQ) | This compound , Diphosphate | Streptomyces spp. (Clorobiocin & Novobiocin biosynthesis) nih.govqmul.ac.uk |

| First Oxidative Decarboxylation | This compound , O₂ | 4-hydroxy-3-prenylphenylpyruvate oxygenase (CloR) | 3-dimethylallyl-4-hydroxymandelate, CO₂ | Streptomyces roseochromogenes (Clorobiocin biosynthesis) uniprot.org |

| Second Oxidative Decarboxylation | 3-dimethylallyl-4-hydroxymandelate, O₂ | 4-hydroxy-3-prenylbenzoate synthase (CloR) | 3-dimethylallyl-4-hydroxybenzoate, CO₂, H₂O | Streptomyces roseochromogenes (Clorobiocin biosynthesis) uniprot.org |

Detection as a Biomarker in Metabolomic Profiling Studies (e.g., Bombyx mori)

Metabolomic profiling has identified this compound as a significant biomarker in the silkworm, Bombyx mori, particularly in studies investigating the mechanisms of cocoon yield. nih.govnih.gov Research comparing silkworms fed on traditional mulberry leaves (ML) versus a formula feed (FF) revealed distinct metabolic differences, with this compound being a key differentiating metabolite. nih.gov

Furthermore, the study noted that this compound was among the top downregulated metabolites in the posterior silk gland, midgut, and hemolymph of silkworms raised on formula feed compared to those fed mulberry leaves. nih.gov This finding points to its potential role in regulating the metabolic processes within the silk gland and the biosynthesis of secondary metabolites that influence cocoon characteristics. nih.gov

Table 2: Correlation of this compound with Cocoon Performance Traits in Bombyx mori

| Cocoon Performance Trait | Abbreviation | Correlation with this compound Level | Significance |

| Whole Cocoon Yield | WCY | Negative nih.govnih.gov | p < 0.05 nih.gov |

| Cocoon Shell Weight | CSW | Positive nih.govnih.gov | p < 0.05 nih.gov |

| Cocoon Shell Rate | CSR | Positive nih.govnih.gov | p < 0.05 nih.gov |

Molecular Biology and Genetic Aspects of 3 Dimethylallyl 4 Hydroxyphenylpyruvate Biosynthesis

Genetic Engineering and Pathway Reconstruction for Compound Production

The production of 3-Dimethylallyl-4-hydroxyphenylpyruvate and its derivatives in a heterologous host is a key objective of metabolic engineering, aiming to create sustainable sources for aminocoumarin antibiotics or novel related compounds. Reconstructing this specific biosynthetic pathway in a host like E. coli requires the coordinated expression of several genes.

A successful pathway reconstruction hinges on providing the necessary precursors, 4-hydroxyphenylpyruvate (4HPP) and dimethylallyl diphosphate (B83284) (DMAPP), in sufficient quantities for the prenyltransferase to act upon.

Prenyltransferase Gene: The core of the pathway is the prenyltransferase gene, such as cloQ or novQ. pnas.org

4-Hydroxyphenylpyruvate (4HPP) Supply: 4HPP is an intermediate in tyrosine metabolism. While host organisms like E. coli naturally produce 4HPP, its availability can be a limiting factor. The biosynthetic gene clusters for novobiocin (B609625) and clorobiocin (B606725) contain genes, novF and cloF respectively, which show similarity to prephenate dehydrogenase and are believed to be responsible for producing 4HPP specifically for the antibiotic pathway. nih.gov Co-expressing these genes can enhance the dedicated pool of 4HPP.

Dimethylallyl Diphosphate (DMAPP) Supply: DMAPP is a product of the isoprenoid pathway. Engineering efforts often focus on upregulating the native MEP (2-C-methyl-D-erythritol 4-phosphate) pathway in E. coli or introducing the heterologous MVA (mevalonate) pathway to boost the intracellular supply of DMAPP.

Genetic engineering strategies involve assembling these genetic components into multi-gene expression plasmids. nih.gov The choice of host strain, promoter strength, and plasmid copy number are critical factors that must be optimized to balance the expression of pathway genes and avoid metabolic burden on the host cell. nih.govnih.gov A step-by-step optimization approach, where different gene variants and expression levels are tested, is often employed to maximize the final product titer. nih.gov

Table 2: Essential Genetic Components for Heterologous Production of this compound

| Component | Gene Example(s) | Function | Source(s) |

| Aromatic Prenyltransferase | cloQ, novQ | Catalyzes the C-prenylation of 4HPP with DMAPP. | pnas.org |

| 4HPP Biosynthesis | cloF, novF | Prephenate dehydrogenase activity to produce 4HPP. | nih.gov |

| DMAPP Biosynthesis | Overexpression of native E. coli MEP pathway genes (e.g., dxs, idi) or introduction of a heterologous MVA pathway. | Increases the intracellular pool of the prenyl donor, DMAPP. | nih.gov |

Gene Inactivation Experiments to Confirm Biosynthetic Roles (e.g., cloQ essentiality)

Gene inactivation, or knockout, experiments are a definitive method for confirming the function of a specific gene within a biosynthetic pathway. The essential role of cloQ in the formation of the 3-dimethylallyl-4-hydroxybenzoic acid moiety (Ring A) of clorobiocin was confirmed through such an experiment. pnas.org

In this study, the cloQ gene in the native producer, Streptomyces roseochromogenes, was inactivated. pnas.org The resulting cloQ mutant strain was then cultivated under conditions that would normally support antibiotic production. Analysis of the culture extracts via HPLC showed that the production of clorobiocin was completely abolished in the mutant strain. pnas.org

To verify that the halt in production was specifically due to the absence of the CloQ-catalyzed product, a feeding experiment was conducted. When the downstream intermediate, 3-dimethylallyl-4-hydroxybenzoic acid (the oxidized product of this compound), was added to the culture medium of the cloQ mutant, the production of clorobiocin was restored. pnas.org This result demonstrated that all the biosynthetic machinery downstream of the CloQ-catalyzed step was still intact and functional.

Table 3: Summary of cloQ Gene Inactivation Experiment

| Strain / Condition | Observation | Conclusion | Source(s) |

| Wild-Type S. roseochromogenes | Produces clorobiocin. | Baseline production. | pnas.org |

| S. roseochromogenes cloQ⁻ Mutant | Clorobiocin production is abolished. | cloQ is essential for clorobiocin biosynthesis. | pnas.orgpnas.org |

| S. roseochromogenes cloQ⁻ Mutant + Ring A | Clorobiocin production is restored. | The function of CloQ is to produce the precursor for Ring A. | pnas.org |

Research Methodologies for Studying 3 Dimethylallyl 4 Hydroxyphenylpyruvate

Enzymatic Assays and Reaction Product Identification

The biosynthesis of 3-dimethylallyl-4-hydroxyphenylpyruvate is catalyzed by a class of enzymes known as prenyltransferases. ebi.ac.uk Enzymatic assays are fundamental to characterizing these enzymes and confirming the production of the target compound.

A key enzyme responsible for this transformation is the prenyltransferase CloQ, found in the clorobiocin (B606725) producer Streptomyces roseochromogenes. ebi.ac.uk Assays to determine the activity of CloQ and similar enzymes involve incubating the purified enzyme with its identified substrates: 4-hydroxyphenylpyruvate (4-HPP) and dimethylallyl diphosphate (B83284) (DMAPP). ebi.ac.uk The reaction progress is monitored by detecting the depletion of substrates or the formation of the product, this compound.

Product identification is typically achieved through a combination of chromatographic and spectroscopic methods. Following the enzymatic reaction, the mixture is analyzed, often using High-Performance Liquid Chromatography (HPLC). The retention time of the newly formed product is compared to a known standard of this compound. For unambiguous identification, the peak corresponding to the product is collected and subjected to further analysis by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its molecular weight and structure. nih.gov

In a typical assay, kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) are determined to characterize the enzyme's affinity for its substrates and its catalytic efficiency. For the prenyltransferase CloQ, the K_m values for its substrates have been experimentally determined. ebi.ac.uk

| Substrate | K_m Value (μM) |

|---|---|

| 4-Hydroxyphenylpyruvate | 25 |

| Dimethylallyl Diphosphate | 35 |

Isotopic Labeling Studies for Elucidating Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the path of atoms through metabolic pathways and to elucidate the mechanisms of enzymatic reactions. By replacing an atom in a substrate molecule with one of its heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁸O, or ²H), researchers can track the fate of the label in the final product.

While specific ¹⁸O₂ labeling studies on this compound synthesis are not extensively detailed in the provided context, the principles of such experiments are well-established in the study of oxygenase enzymes. nih.gov For instance, in reactions catalyzed by dioxygenases, labeling with ¹⁸O₂ can determine whether one or both atoms of molecular oxygen are incorporated into the product. nih.gov This helps to distinguish between different catalytic mechanisms.

In the context of this compound biosynthesis, labeling studies could involve:

¹³C-labeling: Using ¹³C-labeled tyrosine or 4-hydroxyphenylpyruvate to confirm the carbon skeleton's origin and trace its incorporation into the final aminocoumarin antibiotic structure.

Deuterium (B1214612) (²H) labeling: Synthesizing deuterium-labeled derivatives of dimethylallyl diphosphate (DMAPP) to probe the stereochemistry and mechanism of the prenyl transfer reaction. nih.gov The position and retention of deuterium atoms in the product can provide insights into the C-C bond formation catalyzed by the prenyltransferase.

These studies are crucial for understanding the intricate details of how enzymes like CloQ catalyze the addition of the dimethylallyl group to the aromatic ring of 4-hydroxyphenylpyruvate. researchgate.net

Spectroscopic Techniques for Metabolite Identification and Elucidation of Structure

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound. The primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the compound, allowing for the determination of its molecular weight and elemental formula. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, as they combine the separation capabilities of chromatography with the detection and identification power of MS. nih.govnih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular structure.

¹H NMR: Identifies the different types of protons in the molecule and their chemical environments, including the characteristic signals for the aromatic ring protons and the vinyl and methyl protons of the dimethylallyl group.

¹³C NMR: Provides information about the carbon framework of the molecule.

2D NMR techniques (e.g., COSY, HSQC, HMBC): Establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the chemical structure.

Validation of newly synthesized or isolated batches of this compound relies heavily on comparing their NMR and MS spectra with previously reported data to confirm purity and structural integrity.

Protein Purification and Characterization for Enzyme Studies

To study the function and properties of the enzymes that synthesize this compound, they must first be isolated from the complex mixture of proteins within the cell. This process involves protein purification and subsequent characterization.

The gene encoding the target enzyme, such as CloQ from Streptomyces roseochromogenes, is often overexpressed in a suitable host like E. coli to produce large quantities of the protein. ebi.ac.uk The purification process typically involves a series of chromatographic steps:

Cell Lysis: The host cells are broken open to release the cellular contents, including the target protein.

Clarification: The lysate is centrifuged to remove cell debris.

Chromatography: The resulting supernatant is subjected to various chromatographic techniques. Affinity chromatography is often a key step, where a tag (e.g., a polyhistidine-tag) engineered onto the protein allows it to bind specifically to a column matrix, enabling its separation from other proteins. Other methods like ion-exchange and size-exclusion chromatography may be used for further purification.

Once purified, the enzyme is characterized to determine its physical and catalytic properties. This includes:

Determining Molecular Weight: Techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) are used to estimate the molecular weight of the protein's subunits, while size-exclusion chromatography can determine the mass of the native, functional enzyme. nih.gov

Identifying Subunit Structure: Comparing the molecular weight from SDS-PAGE (denatured) with that from size-exclusion chromatography (native) reveals if the enzyme functions as a monomer, dimer, or other oligomeric state. The prenyltransferase CloQ, for example, was identified as a monomeric 35-kDa protein. ebi.ac.uk

Investigating Cofactor Dependence: Experiments are conducted to see if the enzyme's activity depends on cofactors like metal ions. Notably, unlike many other prenyltransferases, the activity of CloQ is not dependent on magnesium ions. ebi.ac.uk

Chromatographic Methods for Separation and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis of this compound. These techniques are used to separate the compound from complex mixtures, such as reaction assays or cellular extracts, and to quantify its concentration. nih.gov

Separation: Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govnih.gov The separation is based on the differential partitioning of compounds between the two phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often used to achieve optimal separation of various metabolites in a sample. nih.govresearchgate.net

Quantification: For quantification, HPLC systems are equipped with detectors, most commonly a Diode-Array Detector (DAD) or a UV detector, which measure the absorbance of the compound at a specific wavelength. mdpi.com A calibration curve is constructed by running known concentrations of a pure standard of this compound and plotting the detector response (peak area) against concentration. mdpi.com The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS), a technique that is highly effective for analyzing metabolites present at low concentrations. nih.govresearchgate.net

| Parameter | Description |

|---|---|

| Instrument | HPLC or UHPLC system |

| Column | Reversed-phase (e.g., Atlantis dC18, Waters XBridge BEH C18) |

| Mobile Phase | Gradient of aqueous solvent (e.g., water with 0.1% formic acid) and organic solvent (e.g., acetonitrile with 0.1% formic acid) |

| Detector | Diode-Array Detector (DAD), Mass Spectrometer (MS, MS/MS) |

| Mode | Separation, Quantification, Identification |

Biotechnological Applications and Bioengineering Potential

Chemoenzymatic Synthesis of Prenylated Aromatic Compounds

The synthesis of 3-Dimethylallyl-4-hydroxyphenylpyruvate (3DMA-4HPP) is a critical step in the biosynthetic pathways of antibiotics like novobiocin (B609625) and clorobiocin (B606725). nih.gov This reaction is catalyzed by a specific class of prenyltransferase enzymes, which attach a dimethylallyl group from dimethylallyl diphosphate (B83284) (DMAPP) to the aromatic ring of 4-hydroxyphenylpyruvate (4-HPP). nih.govnih.gov The study of these enzymes has opened avenues for the chemoenzymatic synthesis of various prenylated aromatic compounds.

Key enzymes identified in this process are CloQ, from the clorobiocin producer Streptomyces roseochromogenes, and NovQ, from the novobiocin producer Streptomyces niveus. nih.govnih.gov Both are soluble, monomeric proteins that catalyze the C-prenylation of 4-HPP to yield 3DMA-4HPP. nih.govnih.gov A notable characteristic of these enzymes is their independence from magnesium or other divalent cations for activity, which distinguishes them from many other known prenyltransferases. nih.govnih.gov This feature makes them robust biocatalysts for in vitro synthesis applications.

The enzymatic reaction proceeds by the transfer of the dimethylallyl moiety from DMAPP to the C-3 position of the phenyl ring of 4-HPP. nih.gov Researchers have successfully cloned the corresponding genes (cloQ and novQ), overexpressed them in hosts like Escherichia coli, and purified the recombinant enzymes for detailed characterization. nih.govnih.gov This allows for controlled, cell-free synthesis of 3DMA-4HPP, providing a clean starting point for the subsequent synthesis of more complex molecules.

Detailed kinetic studies have been performed on these enzymes, providing valuable data for their application in biocatalytic processes. The Michaelis-Menten constants (Kₘ) quantify the affinity of the enzyme for its substrates, 4-HPP and DMAPP.

Table 1: Kinetic Parameters of Prenyltransferases for 3DMA-4HPP Synthesis This interactive table summarizes the reported kinetic values for the enzymes CloQ and NovQ.

| Enzyme | Source Organism | Substrate | Kₘ (μM) | Reference |

|---|---|---|---|---|

| CloQ | Streptomyces roseochromogenes | 4-Hydroxyphenylpyruvate | 25 | nih.gov |

| Dimethylallyl diphosphate | 35 | nih.gov | ||

| NovQ | Streptomyces niveus | 4-Hydroxyphenylpyruvate | Not specified | nih.gov |

Diversification of Natural Products through Enzymatic Prenylation

Prenylation is a crucial mechanism for the structural and functional diversification of natural products, enhancing their biological activities and pharmacological potential. nih.govresearchgate.net The enzymes responsible for the synthesis of this compound, particularly NovQ, have demonstrated significant catalytic promiscuity, making them powerful tools for generating a wide array of prenylated molecules. nih.gov

While the native function of NovQ is to prenylate 4-HPP, studies have shown it can utilize a broad range of alternative acceptor substrates. nih.gov This promiscuity allows it to catalyze both carbon-carbon and carbon-oxygen prenylations on diverse classes of aromatic compounds, including other phenylpropanoids (like p-coumaric acid and caffeic acid) and flavonoids. nih.gov Despite this broad substrate acceptance, the prenylation reaction often occurs in a highly regiospecific manner, meaning the prenyl group is attached to a specific position on the substrate molecule. nih.gov

This enzymatic capability enables the creation of libraries of novel prenylated compounds that are difficult to produce through traditional chemical synthesis. By supplying NovQ or similar promiscuous prenyltransferases with various aromatic precursors, researchers can generate new chemical entities. These novel compounds, decorated with a hydrophobic prenyl group, can then be screened for enhanced or entirely new biological activities, such as anti-cancer or antimicrobial properties. nih.gov The prenyl moiety is known to be a key factor in the bioactivity of many natural products. nih.govresearchgate.net

Table 2: Substrate Promiscuity of the Prenyltransferase NovQ This interactive table highlights the diverse classes of compounds that can be prenylated by NovQ, the enzyme that naturally produces this compound.

| Substrate Class | Example Substrate | Type of Prenylation | Reference |

|---|---|---|---|

| Phenylpyruvates | 4-Hydroxyphenylpyruvate (Native) | C-C Prenylation | nih.gov |

| Phenylpropanoids | p-Coumaric Acid | C-C Prenylation | nih.gov |

| Caffeic Acid | C-C Prenylation | nih.gov | |

| Flavonoids | Naringenin | C-C Prenylation (on B-ring) | nih.gov |

| Dihydroxynaphthalenes | Various | C-C and C-O Prenylation | nih.gov |

Potential for Biosynthetic Pathway Engineering for Novel Compound Production

The discovery and characterization of the genes and enzymes for this compound biosynthesis provide foundational tools for synthetic biology and metabolic engineering. nih.govnih.gov By understanding the native pathway, scientists can rationally design and construct novel biosynthetic routes in microbial hosts to produce valuable chemicals. nih.govnih.gov

The core strategy involves introducing the gene for a key enzyme, such as cloQ or novQ, into a suitable production host like E. coli or yeast (Pichia pastoris). nih.govnih.govnih.gov This engineered organism can then convert a supplied precursor into a desired prenylated product. The potential applications are extensive:

Production of Novel Antibiotics: The pathway for aminocoumarin antibiotics can be manipulated. By introducing genes from other pathways that modify the 3DMA-4HPP core, or by feeding the engineered host with analogues of 4-HPP, novel antibiotics with potentially improved properties could be generated.

Synthesis of High-Value Prenylated Products: The prenyltransferase can be used as a modular biocatalyst. An engineered host could be designed to produce a specific aromatic precursor of interest (e.g., a flavonoid or stilbenoid). Subsequent expression of an enzyme like NovQ would then perform the final prenylation step, leading to the targeted synthesis of a high-value compound. nih.gov

Pathway Optimization: For efficient production, the host's metabolism can be further engineered. This may involve increasing the intracellular supply of the precursors DMAPP and 4-HPP (which is derived from tyrosine). nih.govnih.gov As demonstrated in the production of other prenylated compounds like menaquinone-4, strengthening the supply of the prenyl donor is a key strategy to maximize yield. nih.gov

This approach allows for the sustainable and scalable production of complex natural products and their derivatives, moving beyond reliance on their original, often slow-growing, source organisms. nih.gov

Advanced Research Perspectives and Future Directions

Uncovering Regulatory Mechanisms Governing 3-Dimethylallyl-4-hydroxyphenylpyruvate Biosynthesis

The biosynthesis of this compound is a critical step in the production of novobiocin (B609625), and its regulation is tightly controlled within the producing organisms, such as Streptomyces species. nih.gov The formation of this compound is catalyzed by the enzyme 4-hydroxyphenylpyruvate 3-dimethylallyltransferase, which attaches a dimethylallyl moiety to 4-hydroxyphenylpyruvate (4-HPP). exlibrisgroup.com Understanding the regulatory mechanisms that control the expression and activity of this enzyme, as well as the supply of its precursors, is paramount for optimizing the production of novobiocin and other derived natural products.

Research into the novobiocin biosynthetic gene cluster has identified several putative regulatory genes. nih.govnih.gov Notably, the genes novE and novG have been shown to act as positive regulators of novobiocin biosynthesis. nih.gov Inactivation of novE leads to a significant reduction in novobiocin production, which can be restored by the presence of an intact copy of either novE or novG. nih.gov Overexpression of novE has also been demonstrated to increase the yield of novobiocin. nih.gov While NovG has been shown to have DNA-binding properties, the precise mechanism by which NovE exerts its regulatory effect is still under investigation, as it has not demonstrated DNA-binding capabilities in vitro. nih.gov These findings suggest a complex regulatory cascade that fine-tunes the expression of biosynthetic genes, including the one responsible for this compound synthesis. Future research will likely focus on elucidating the direct targets of these regulatory proteins and identifying any additional signaling molecules or environmental cues that modulate their activity.

| Regulatory Gene | Organism | Effect on Novobiocin Biosynthesis | Reference |

| novE | Streptomyces spheroides | Positive regulator; inactivation reduces production, overexpression increases production. | nih.gov |

| novG | Streptomyces spheroides | Positive regulator; can restore production in novE mutants. | nih.gov |

Directed Evolution and Enzyme Engineering for Enhanced Catalysis and Substrate Scope

The enzyme responsible for the synthesis of this compound, a type of aromatic prenyltransferase, is a prime target for protein engineering. nih.gov Directed evolution and rational design are powerful strategies that can be employed to enhance the catalytic efficiency and broaden the substrate scope of these enzymes. nih.govnobelprize.orgmdpi.com Such modifications could lead to increased yields of the natural product or the generation of novel, structurally diverse compounds with potentially new biological activities. nih.govnumberanalytics.comcaltech.edu

Directed evolution mimics the process of natural selection in the laboratory, involving iterative rounds of gene mutagenesis and screening for variants with improved properties. nih.govnobelprize.orgnih.govyoutube.comyoutube.com This approach has been successfully used to improve the activity of various enzymes, including those involved in antibiotic biosynthesis. nih.govnobelprize.org For instance, the catalytic efficiency (kcat/Km) of enzymes has been improved by thousands of fold through directed evolution. nih.gov In the context of this compound synthesis, directed evolution could be used to generate variants of the 4-hydroxyphenylpyruvate 3-dimethylallyltransferase with higher turnover rates or improved affinity for its substrates, 4-HPP and dimethylallyl pyrophosphate. exlibrisgroup.comnih.gov

Furthermore, enzyme engineering can be used to alter the substrate specificity of prenyltransferases, enabling them to accept a wider range of aromatic acceptor molecules or prenyl donors. nih.govnih.govresearchgate.netelsevierpure.com This "substrate promiscuity" is a known characteristic of some natural product biosynthetic enzymes and can be exploited to create novel prenylated compounds. nih.govnih.govresearchgate.netyoutube.com Structure-guided mutagenesis, which relies on the three-dimensional structure of the enzyme, can be used to rationally design mutations in the active site to accommodate new substrates. nih.gov By engineering the 4-hydroxyphenylpyruvate 3-dimethylallyltransferase to accept alternative aromatic substrates, it may be possible to generate a library of novel compounds based on the this compound scaffold.

| Engineering Strategy | Goal | Potential Outcome for this compound Synthesis |

| Directed Evolution | Enhanced catalytic efficiency | Increased yield of this compound |

| Structure-Guided Mutagenesis | Altered substrate scope | Production of novel prenylated aromatic compounds |

Exploration of Uncharacterized Enzymes in Related Biosynthetic Pathways

The biosynthetic pathways of complex natural products, such as glycopeptide and aminocoumarin antibiotics, are replete with enzymes whose functions have not yet been fully characterized. nih.govnih.govpnas.orgresearchgate.netresearchgate.netnih.gov The study of these uncharacterized enzymes holds significant promise for uncovering novel enzymatic reactions and gaining a deeper understanding of the biosynthesis of compounds like this compound.

Moreover, the exploration of enzymes in related pathways, such as those for coumarin (B35378) and furanocoumarin biosynthesis in plants, can provide valuable insights. researchgate.netubc.carsc.orgfrontiersin.orgsciopen.com These pathways also involve prenylation and hydroxylation steps, and the enzymes responsible may share mechanistic similarities with those in the novobiocin pathway. researchgate.netfrontiersin.org Identifying and characterizing these enzymes could expand the toolbox of biocatalysts available for synthetic biology applications and provide new strategies for engineering the production of this compound and its derivatives.

| Pathway | Uncharacterized Aspect | Potential for Discovery |

| Novobiocin Biosynthesis | Function of several ORFs in the gene cluster | New enzymes for precursor synthesis, modification, or regulation |

| Coumarin/Furanocoumarin Biosynthesis | Full elucidation of all enzymatic steps | Novel prenyltransferases and hydroxylases with potential applications |

| Glycopeptide Antibiotic Biosynthesis | Mechanisms of unusual amino acid synthesis and tailoring steps | New enzymatic transformations relevant to natural product diversification |

Comparative Biosynthetic Analysis across Different Organisms

Comparative analysis of the biosynthetic gene clusters for related natural products in different organisms is a powerful approach for understanding the evolution of metabolic pathways and the generation of chemical diversity. nih.gov By comparing the gene clusters for novobiocin, clorobiocin (B606725), and coumermycin A1, which all share a common aminocoumarin core, researchers have gained insights into how subtle genetic differences can lead to the production of distinct molecules. exlibrisgroup.com

These comparative studies have revealed variations in the genes responsible for the biosynthesis of the different moieties of the antibiotics. For example, the coumermycin A1 cluster lacks a functional homolog of novF, a gene involved in the formation of the 4-hydroxyphenylpyruvate precursor in novobiocin biosynthesis. exlibrisgroup.com This corresponds to the absence of the 4-hydroxybenzoate (B8730719) moiety in coumermycin A1.

A comparative analysis focused on the enzymes that synthesize and utilize this compound across different aminocoumarin-producing organisms could reveal interesting evolutionary adaptations. Variations in the sequence and structure of the 4-hydroxyphenylpyruvate 3-dimethylallyltransferases could correlate with differences in substrate specificity, catalytic efficiency, and regulation. Such studies could also identify novel prenyltransferases in other organisms that produce similar or related compounds, further expanding our understanding of the biosynthesis of this important class of natural products.

| Antibiotic | Producing Organism | Key Biosynthetic Gene Cluster Features | Reference |

| Novobiocin | Streptomyces spheroides | Contains genes for all three moieties: noviose, aminocoumarin, and prenylated 4-hydroxybenzoic acid. | nih.govnih.govresearchgate.nettaylorandfrancis.com |

| Clorobiocin | Streptomyces roseochromogenes | Similar to novobiocin cluster, but with differences in tailoring enzymes. | exlibrisgroup.com |

| Coumermycin A1 | Streptomyces rishiriensis | Lacks a functional gene for the synthesis of the 4-hydroxybenzoate moiety. | exlibrisgroup.com |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-dimethylallyl-4-hydroxyphenylpyruvate derivatives, and how are intermediates validated?

- Methodological Answer : The synthesis typically involves hydroxylamine-mediated oxime formation followed by alkylation. For example, 4-hydroxyphenylpyruvic acid is first suspended in water, treated with NaOH to dissolve, and reacted with hydroxylamine·HCl at pH 8–9 under controlled heating (60°C). The oxime intermediate is extracted, recrystallized, and methylated using methyl iodide in dimethylformamide (DMF) with DBU as a catalyst . Intermediate validation relies on NMR spectroscopy to confirm purity and structural integrity, as demonstrated in studies analyzing brominated derivatives .

Q. How can researchers optimize purification techniques for intermediates like [2-hydroxyimino-3-(4-hydroxyphenyl)]propionic acid?

- Methodological Answer : Recrystallization using ether/petroleum ether (60–80°C) is a standard method to isolate intermediates. For brominated derivatives (e.g., compound 5), silica gel chromatography is critical to remove unreacted bromine and byproducts. Traces of DMF in ether residues are eliminated under vacuum to prevent interference in downstream reactions .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound analogs?

- Methodological Answer : Six cancer cell lines (e.g., MCF-7, A549, U373) are commonly used, cultured in RPMI medium with 10% fetal bovine serum. Growth inhibitory concentrations (IC50) are determined via dose-response assays, with glutamine and gentamicin added to minimize confounding variables. Cell viability is assessed using standardized protocols from repositories like ATCC or DSMZ .

Advanced Research Questions

Q. How can bromination reactions of this compound derivatives be controlled to avoid over-bromination?

- Methodological Answer : Bromine concentration (0.1 M in dichloromethane) and reaction time (24 hours at room temperature) are key variables. Post-reaction, the organic phase is washed with sodium hydrogen sulfite to quench excess bromine. Monitoring via TLC or HPLC ensures reaction completion, and silica gel chromatography isolates the desired dibromo product (e.g., compound 5) .

Q. What strategies resolve contradictions in reported bioactivity data across studies using different cell lines?

- Methodological Answer : Discrepancies may arise from variations in cell culture conditions (e.g., serum batch, passage number) or assay endpoints (e.g., ATP-based vs. resazurin assays). To address this:

- Standardize cell lines (e.g., use ATCC-certified stocks).

- Include positive controls (e.g., doxorubicin) in parallel experiments.

- Validate results across multiple cell models (e.g., compare melanoma lines SKMEL-28 and B16F10) .

Q. How do this compound derivatives interact with enzymes like pyruvate kinase in metabolic pathways?

- Methodological Answer : Competitive inhibition assays using purified enzymes (e.g., pyruvate kinase from Calbiochem) can elucidate interactions. Substrate analogs (e.g., P-enolpyruvate) are incubated with the enzyme and test compound, and kinetic parameters (Km, Vmax) are measured via coupled assays (e.g., lactate dehydrogenase for NADH oxidation). Structural analogs with hydroxyl or dimethylallyl groups may alter binding affinity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. For heterogeneous data (e.g., high variance in U373 glioblastoma cells), apply robust regression or bootstrap resampling. Report 95% confidence intervals and validate assumptions of normality via Shapiro-Wilk tests .

Q. How can researchers design experiments to differentiate between on-target and off-target effects of this compound analogs?

- Methodological Answer :

- Use CRISPR-edited cell lines lacking the putative target (e.g., tyrosine kinase knockout).

- Perform thermal shift assays to confirm direct binding to the target protein.

- Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to identify off-pathway effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.